molecular formula C17H20O5S B048171 [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate CAS No. 119870-20-1

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

Cat. No. B048171
M. Wt: 336.4 g/mol
InChI Key: MMMHRPOWTOVARP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate, also known as HMPS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that can be synthesized through various methods. HMPS has been found to have a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In

Mechanism Of Action

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate is a sulfonate ester that can be used as a substrate for various enzymes and transporters. It has been found to interact with a range of proteins, including protein tyrosine phosphatases, protein kinases, and ion channels. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be phosphorylated by protein tyrosine kinases, leading to the activation of downstream signaling pathways. It can also inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.

Biochemical And Physiological Effects

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects. It has been shown to activate signaling pathways involved in cell growth and differentiation, as well as the regulation of ion transport across cell membranes. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been found to inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.

Advantages And Limitations For Lab Experiments

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has several advantages as a tool for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It can be used as a substrate for various enzymes and transporters, making it a versatile tool for studying protein function. However, there are also limitations to the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in laboratory experiments. It can be difficult to measure the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues, making it challenging to determine the extent of its effects. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can have off-target effects, leading to unintended consequences in experimental systems.

Future Directions

There are several future directions for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in scientific research. One area of interest is the development of new methods for measuring the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues. This would allow researchers to more accurately determine the extent of its effects. Another area of interest is the development of new [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate derivatives that can be used as tools for studying specific proteins and enzymes. Finally, there is potential for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in the development of new drugs and therapies for a range of diseases and conditions.

Synthesis Methods

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl alcohol in the presence of a base such as triethylamine. The resulting product is purified through column chromatography. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl acetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate.

Scientific Research Applications

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been widely used in scientific research as a tool for studying the function and regulation of various proteins and enzymes. It has been used to investigate the role of protein tyrosine phosphatases in cell signaling pathways, as well as the regulation of protein kinase activity. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been used to study the function of ion channels and transporters, such as the sodium-potassium ATPase. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been used as a tool for studying the structure and function of membrane proteins, such as G protein-coupled receptors.

properties

CAS RN

119870-20-1

Product Name

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

Molecular Formula

C17H20O5S

Molecular Weight

336.4 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1

InChI Key

MMMHRPOWTOVARP-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)OCC2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.